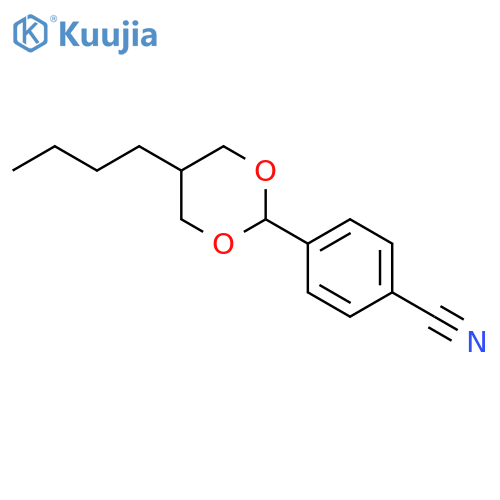

Cas no 74800-54-7 (4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile)

74800-54-7 structure

商品名:4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- trans-2-(4-Cyanophenyl)-5-N-butyl-1,3-dioxane

- 4-(5-BUTYL-1,3-DIOXAN-2-YL)-BENZONITRILE

- trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

- 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile

- PDX-4

- Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-

- trans-4-(5-Butyl-[1,3]dioxan-2-yl)-benzonitrile

- 4-(trans-5-Butyl-1,3-dioxan-2-yl)benzonitrile

- 4-(5-butyl-1,3-dioxan-2-yl)benzenecarbonitrile

- ZCZHIMLDHBRGMF-UHFFFAOYSA-N

- ZCZHIMLDHBRGMF-CTYIDZIISA-N

- SBB059234

- ZCA80054

- TRANS-4-(5-BUTYL-1,3-DIOXANE-2-YL)BENZENENITRIL

- SCHEMBL1934266

- DTXSID10887783

- 74240-65-6

- AKOS015917759

- A929395

- 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile #

- FT-0725099

- 74800-54-7

- CS-0061472

- Benzonitrile, 4-(5-butyl-1,3-dioxan-2-yl)-

- DS-3251

- 4-((2r,5r)-5-butyl-1,3-dioxan-2-yl)benzonitrile

- MFCD03065939

- 4-(trans-5-n-butyl-1,3-dioxan-2-yl)-benzonitrile

- p-(trans-5-butyl-1,3-dioxan-2-yl)benzonitrile

- DTXSID80225774

- EINECS 278-000-7

- SCHEMBL7910396

- NS00037660

- CS-0160315

- BS-41676

- D82087

- DB-321773

- DTXCID10148265

- 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

-

- インチ: 1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3

- InChIKey: ZCZHIMLDHBRGMF-UHFFFAOYSA-N

- ほほえんだ: O1C([H])(C2C([H])=C([H])C(C#N)=C([H])C=2[H])OC([H])([H])C([H])(C1([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 245.14200

- どういたいしつりょう: 245.141579

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 42.2

じっけんとくせい

- 色と性状: 白色または淡黄色の粉末。

- 密度みつど: 1.08

- ふってん: 379.7 °C at 760 mmHg

- フラッシュポイント: 133.8 °C

- 屈折率: 1.529

- PSA: 42.25000

- LogP: 3.41008

- ようかいせい: ほとんど水に溶けず、アセトン、エタノール、トルエンに溶ける

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile セキュリティ情報

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230955-10g |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 10g |

¥326.00 | 2024-07-28 | |

| TRC | B789820-50mg |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 50mg |

$ 50.00 | 2022-04-02 | ||

| TRC | B789820-100mg |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 100mg |

$ 65.00 | 2022-04-02 | ||

| Alichem | A019094081-5g |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 5g |

$165.00 | 2023-09-01 | |

| City Chemical | 1160CC-5GM |

trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97.0%(HPLC) | 5gm |

$371.51 | 2023-09-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95250-1g |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 1g |

¥30.0 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD545-1g |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 1g |

164.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD545-250mg |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 250mg |

82CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD545-100mg |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile |

74800-54-7 | 97% | 100mg |

40CNY | 2021-05-08 | |

| Aaron | AR008POB-5g |

TRANS-2-(4-CYANOPHENYL)-5-N-BUTYL-1,3-DIOXANE |

74800-54-7 | 97% | 5g |

$18.00 | 2025-01-23 |

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

74800-54-7 (4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量